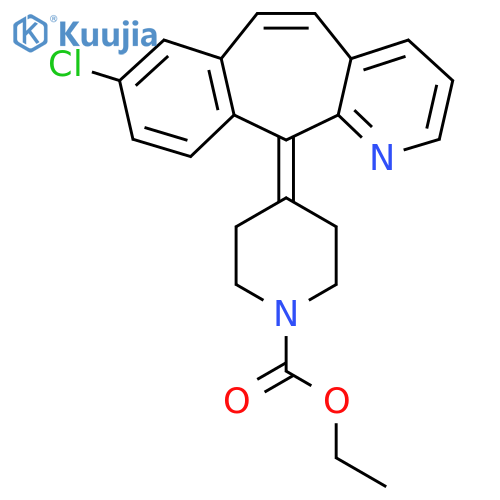Cas no 133330-56-0 (Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate)

133330-56-0 structure
商品名:Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate
Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- LORATADINE IMPURITY I
- USP Loratadine Related Compound I
- BDBM50545600
- LORATADINEIMPURITYI
- ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate
- SCHEMBL6181109
- Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
- Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester; 11H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 1-piperidinecarboxylic acid deriv.; Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
- 133330-56-0
- CHEMBL4641273
- Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate
-
- インチ: 1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3
- InChIKey: NNEKZPHQSXPSRP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=CC1=CC=CN=C1/C/2=C1\CCN(C(=O)OCC)CC\1
計算された属性
- せいみつぶんしりょう: 380.129156g/mol
- どういたいしつりょう: 380.129156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- ぶんしりょう: 380.9g/mol
- トポロジー分子極性表面積: 42.4
Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E902775-2.5mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 2.5mg |
$ 221.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1926839-50mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 98% | 50mg |
¥2600.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1926839-100mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 98% | 100mg |
¥3600.00 | 2024-08-09 | |
| TRC | E902775-5mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 5mg |
$ 396.00 | 2023-04-14 | ||
| A2B Chem LLC | AX34098-10mg |
Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 99% | 10mg |
$210.00 | 2024-04-20 | |
| TRC | E902775-10mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 10mg |
$ 758.00 | 2023-09-07 | ||
| TRC | E902775-25mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 25mg |
$ 1696.00 | 2023-09-07 | ||
| A2B Chem LLC | AX34098-25mg |
Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 99% | 25mg |
$344.00 | 2024-04-20 | |
| A2B Chem LLC | AX34098-5mg |
Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 5mg |
$913.00 | 2024-01-04 |
Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
133330-56-0 (Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量